4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-one ring, a chlorobenzyl group, and a cyclohexanecarboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The thieno[3,2-d]pyrimidin-3(4H)-one ring is a fused ring system that contains both sulfur and nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidin-3(4H)-one ring and the chlorobenzyl group. For example, the chlorine atom in the chlorobenzyl group could potentially be replaced through a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Stereochemical Studies and Heterocycles Synthesis : Research focusing on the synthesis and conformational study of partially saturated benzoxazines and benzoxazinones, highlighting methods for preparing bicyclic compounds with potential pharmaceutical applications (Bernáth et al., 1985).
- Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents : Development of novel heterocyclic compounds derived from natural products, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, which could indicate potential applications of similar structures in therapeutic research (Abu‐Hashem et al., 2020).
- Anticancer and Anti-5-lipoxygenase Agents : Synthesis of pyrazolopyrimidine derivatives exhibiting cytotoxic and enzyme inhibition properties, suggesting the use of related compounds in the design of anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
- Antimicrobial Activity of Pyridothienopyrimidines : Studies on the synthesis and antimicrobial activity of novel pyridothienopyrimidines, demonstrating the potential of such structures in developing new antibiotics (Abdel-rahman et al., 2002).
Future Directions
Properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-2-12-26-22(29)17-9-7-16(8-10-17)14-28-23(30)21-20(11-13-32-21)27(24(28)31)15-18-5-3-4-6-19(18)25/h3-6,11,13,16-17H,2,7-10,12,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWGSCUBRSDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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